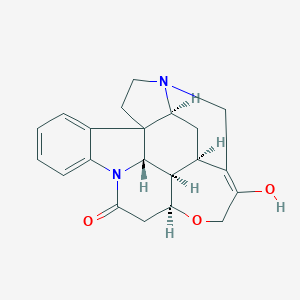![molecular formula C19H20N2O4 B236348 N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)
N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as IB-DNQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IB-DNQ belongs to the class of benzodioxine derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to induce the cleavage of caspase-3 and caspase-9, which are essential for the initiation of apoptosis. In addition, N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xl, which promote cell survival.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to inhibit the expression of hypoxia-inducible factor-1α (HIF-1α), a protein that is involved in the regulation of angiogenesis. N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
实验室实验的优点和局限性
N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It has been found to be stable under various conditions and can be easily synthesized using different methods. N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer treatment. However, N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to be toxic to normal cells at high concentrations, which can limit its use in clinical settings.
未来方向
There are several future directions for the research of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to investigate the potential of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a combination therapy with other anticancer drugs. Studies have shown that combination therapy can enhance the antitumor activity of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and reduce its toxicity to normal cells. Another direction is to investigate the mechanism of action of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in more detail. Studies have shown that N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has multiple targets in cancer cells, and further research is needed to understand its complex mechanism of action. Finally, future studies can focus on the development of more efficient synthesis methods for N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which can increase its yield and reduce its cost.
Conclusion:
In conclusion, N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound for cancer treatment due to its potent antitumor activity and unique mechanism of action. The synthesis of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been achieved using various methods, and it has been extensively studied for its potential use in cancer treatment. N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have been proposed, which can enhance our understanding of its potential use in cancer treatment.
合成方法
The synthesis of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been achieved using various methods, including the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with isobutylamine, followed by acylation with isobutyryl chloride. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with isobutylamine, followed by acylation with isobutyric anhydride. The yield of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide using both methods was reported to be around 60-70%.
科学研究应用
N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential use in cancer treatment. Studies have shown that N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
属性
产品名称 |
N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
分子式 |
C19H20N2O4 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
N-[4-(2-methylpropanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)18(22)20-14-4-6-15(7-5-14)21-19(23)13-3-8-16-17(11-13)25-10-9-24-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
InChI 键 |
YTBCINFGBVQMKN-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
规范 SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)
